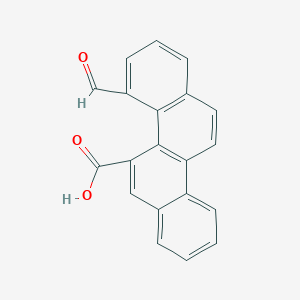![molecular formula C14H16ClN B12542178 Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- CAS No. 143399-68-2](/img/structure/B12542178.png)
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is an organic compound with a complex structure that includes a methanamine group, a chlorophenyl group, and a cyclohexylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- typically involves the reaction of methanamine with 4-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amines or related structures.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Methanamine, N-[(4-methylphenyl)methylene]-
- Methanamine, N-[(4-methoxyphenyl)methylene]-
- Methanamine, N-[(4-bromophenyl)methylene]-
Uniqueness
Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene- is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for particular applications.
Properties
CAS No. |
143399-68-2 |
|---|---|
Molecular Formula |
C14H16ClN |
Molecular Weight |
233.73 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(cyclohexylidenemethyl)methanimine |
InChI |
InChI=1S/C14H16ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h6-11H,1-5H2 |
InChI Key |
RVPQVEOLQKHFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CN=CC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



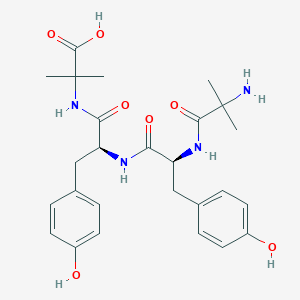
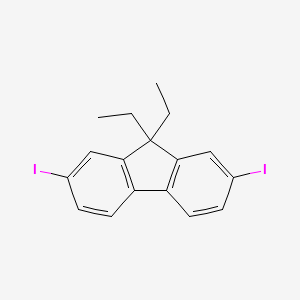
![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
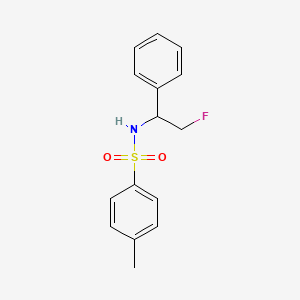
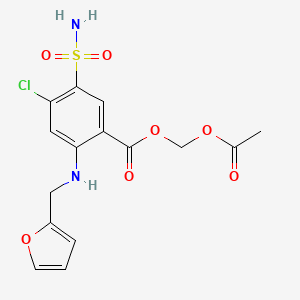
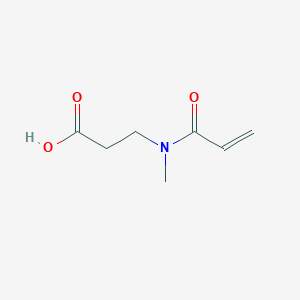
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

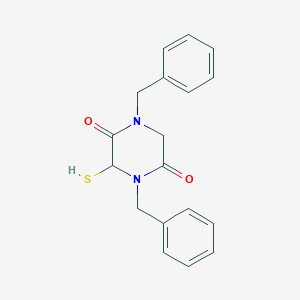
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
